Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Donor Profile vs. Primary Amide Congener
The target compound's N-isopropyl substitution eliminates hydrogen-bond donor (HBD) capacity (HBD = 0) while maintaining a moderate clogP of 3.77, in contrast to the primary amide analog 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1207038-42-3), which possesses two amide HBDs (HBD = 2) and a lower clogP (~1.5–2.0 estimated) [1]. In the BACE1 inhibitor series by Yan et al. (2017), the conversion of a primary amide to an N-substituted amide reduced HBD count and increased CNS MPO desirability scores, with the most potent analog (compound 41, IC50 = 4.6 μM) bearing an N-substituted acetamide and high predicted BBB permeability [2].
| Evidence Dimension | Hydrogen-bond donor count / clogP / CNS permeability potential |
|---|---|
| Target Compound Data | HBD = 0; clogP = 3.77; TPSA = 38.13 Ų; Rotatable bonds = 3 [1] |
| Comparator Or Baseline | Primary amide analog (CAS 1207038-42-3): HBD = 2; clogP estimated ~1.5–2.0; TPSA ~55 Ų; Rotatable bonds = 2 |
| Quantified Difference | Δ HBD = −2; Δ clogP ≈ +1.8 to +2.3 log units; Δ TPSA = −17 Ų |
| Conditions | Computed physicochemical properties; BACE1 series data from Yan et al. (2017) FRET-based enzymatic assay |
Why This Matters
The absence of amide HBDs and higher clogP predict superior passive membrane permeability and blood-brain barrier penetration relative to the primary amide analog, a critical factor for CNS-targeted probe selection.
- [1] Sielc.com / DrugFuture. Computed properties for N-isopropyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: MW 303.43, clogP 3.77, TPSA 38.13, HBD 0, HBA 4, rotatable bonds 3. Accessed 2026. View Source
- [2] Yan, G., Hao, L., Niu, Y., et al. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors. Eur. J. Med. Chem., 137, 462–475. Compound 41: IC50 = 4.6 μM; high predicted BBB permeability; low cytotoxicity. View Source
